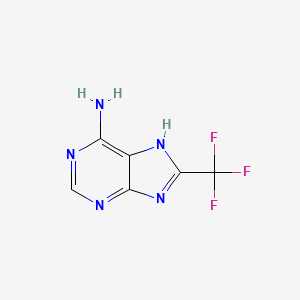
8-(三氟甲基)-9H-嘌呤-6-胺
概述
描述
8-(Trifluoromethyl)-9H-purin-6-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a purine ring The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and ability to influence the chemical properties of the molecules it is attached to
科学研究应用
8-(Trifluoromethyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings with enhanced performance characteristics.
作用机制
Target of Action
Trifluoromethyl-containing compounds are known to exhibit numerous pharmacological activities . They are often incorporated into potential drug molecules for various diseases and disorders .
Mode of Action
It’s known that trifluoromethyl-containing compounds can have diverse modes of action depending on their structure and the specific biological targets they interact with .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that trifluoromethyl-containing compounds can exhibit unique pharmacokinetic properties . For instance, they can display high brain and spinal cord uptake, peaking at certain time points .
Result of Action
It’s known that trifluoromethyl-containing compounds can have significant effects on cellular processes .
Action Environment
It’s known that the action of trifluoromethyl-containing compounds can be influenced by various environmental factors .
生化分析
Cellular Effects
The effects of 8-(Trifluoromethyl)-9H-purin-6-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 8-(Trifluoromethyl)-9H-purin-6-amine can activate or inhibit specific signaling pathways, such as the AMPK/mTOR pathway, which plays a crucial role in regulating cell growth and metabolism . Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression levels of various genes. These changes can have downstream effects on cellular processes, such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 8-(Trifluoromethyl)-9H-purin-6-amine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, 8-(Trifluoromethyl)-9H-purin-6-amine can inhibit the activity of adenosine deaminase by binding to its active site, thereby preventing the conversion of adenosine to inosine . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(Trifluoromethyl)-9H-purin-6-amine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions. In in vitro studies, prolonged exposure to 8-(Trifluoromethyl)-9H-purin-6-amine has been shown to result in changes in cell morphology, growth rate, and metabolic activity. In in vivo studies, the compound’s effects on cellular function can be influenced by factors such as dosage, duration of exposure, and the specific biological system being studied.
Dosage Effects in Animal Models
The effects of 8-(Trifluoromethyl)-9H-purin-6-amine in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 8-(Trifluoromethyl)-9H-purin-6-amine can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are likely due to the compound’s ability to disrupt critical cellular processes and induce oxidative stress. Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage level.
Metabolic Pathways
8-(Trifluoromethyl)-9H-purin-6-amine is involved in several metabolic pathways, primarily those related to nucleotide metabolism. This compound can interact with enzymes such as adenosine deaminase and guanine deaminase, influencing the conversion of nucleotides and nucleosides . Additionally, 8-(Trifluoromethyl)-9H-purin-6-amine can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular energy balance.
Transport and Distribution
The transport and distribution of 8-(Trifluoromethyl)-9H-purin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, 8-(Trifluoromethyl)-9H-purin-6-amine can bind to various intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 8-(Trifluoromethyl)-9H-purin-6-amine plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it can exert its effects on various biochemical processes . The localization of 8-(Trifluoromethyl)-9H-purin-6-amine is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-9H-purin-6-amine typically involves the introduction of the trifluoromethyl group into a purine precursor. One common method is the nucleophilic substitution reaction where a suitable purine derivative is reacted with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a base like cesium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to ensure cost-effectiveness and sustainability.
化学反应分析
Types of Reactions: 8-(Trifluoromethyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced purine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like cesium carbonate.
Major Products:
相似化合物的比较
6-Aminopurine (Adenine): A naturally occurring purine base found in DNA and RNA.
8-Bromopurine: A purine derivative with a bromine atom at the 8-position.
8-Methylpurine: A purine derivative with a methyl group at the 8-position.
Comparison: 8-(Trifluoromethyl)-9H-purin-6-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher electronegativity and lipophilicity, which can enhance its interaction with biological targets and improve its pharmacokinetic properties. This makes it a valuable compound in drug discovery and development.
属性
IUPAC Name |
8-(trifluoromethyl)-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)5-13-2-3(10)11-1-12-4(2)14-5/h1H,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWFSHBVFKCMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394520 | |
| Record name | 8-trifluoromethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2993-05-7 | |
| Record name | 2993-05-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-trifluoromethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
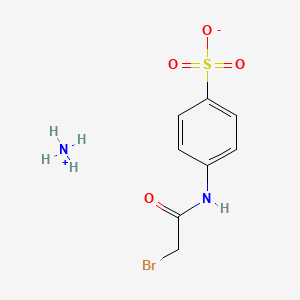
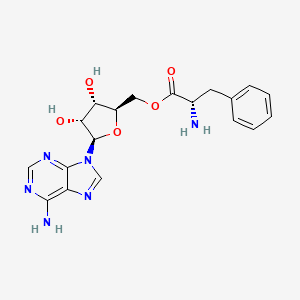
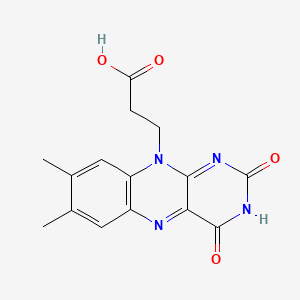
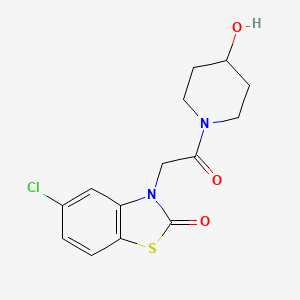
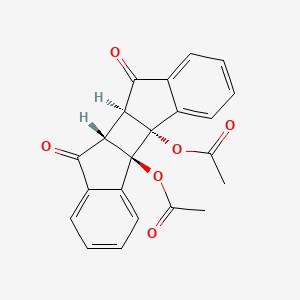
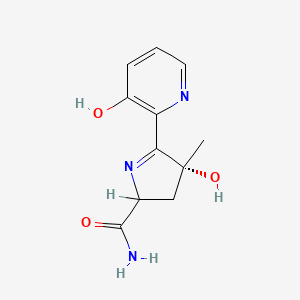

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226445.png)
![1-[(2,5-Dimethoxyphenyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1226447.png)
![N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B1226451.png)
![4-[[2-(3-Ethylanilino)-3,4-dioxo-1-cyclobutenyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1226452.png)
![2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B1226453.png)
![1-[3-[2-(Dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B1226454.png)
![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-oxo-1-[(phenylmethyl)amino]propan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226457.png)
